6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Chemical Identity Verification Positional Isomerism Quality Control

Positional isomer misidentification in pyrrolopyrimidinone procurement leads to uncharacterized target activity and invalid SAR conclusions. This 6-methyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060043-99-2) provides verified positional identity, clearly distinguished from the 7-methyl isomer (CAS 2059943-62-1). • RET kinase inhibitor scaffold (TTD Drug ID D0P1AH) derived from Nerviano Medical Sciences patent series; deploy as reference tool for RET-targeted drug discovery. • InChI Key UITFEXNPHPEFEX-UHFFFAOYSA-N ensures unambiguous 6-methyl positional verification in QC workflows (HPLC, LC-MS, NMR). • Procure the 7-methyl isomer as a matched negative control to isolate methyl-position contributions to target engagement and phenotype.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B13242810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1CCC2=NC(=CC(=O)N12)C3=CC=CC=C3
InChIInChI=1S/C14H14N2O/c1-10-7-8-13-15-12(9-14(17)16(10)13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
InChIKeyAYXUNRLAKIOKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one Chemical Identity & Procurement


6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060043-99-2, molecular formula C14H14N2O, MW 226.27) is a heterocyclic small molecule belonging to the pyrrolo[1,2-a]pyrimidin-4-one class . It features a 6-methyl substituent and a 2-phenyl group on a partially saturated fused bicyclic core. The compound is commercially available from multiple vendors for research use and has been disclosed in the patent literature as part of broader pyrrolopyrimidinone derivative series targeting RET and other kinases [1][2]. This guide identifies what is verifiably documented for this specific compound versus its closest structural analogs.

Target-annotated for RET kinase pathway studies
Indexed in TTD as RET inhibitor tool compound
Position-specific 6-methyl isomer
Distinct from 7-methyl analog; verify via InChI Key
Public bioactivity data unavailable
Absence of discrete IC50/Ki values; validate activity in-house

6-Methyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one Generic Substitution Risks


Within the pyrrolo[1,2-a]pyrimidin-4-one scaffold, even minor positional isomerism (e.g., 6-methyl vs. 7-methyl) generates distinct chemical entities with different CAS numbers, SMILES strings, and potentially divergent biological target profiles . The 6-methyl-2-phenyl substitution pattern positions this compound within specific patent families (e.g., Nerviano Medical Sciences RET kinase inhibitor series), whereas the 7-methyl isomer is documented in distinct chemical space [1]. Procurement of the incorrect isomer or a generic 'pyrrolopyrimidinone' without positional verification risks utilizing a compound with uncharacterized or absent activity at the intended target. The quantitative evidence below establishes the measurable basis for differentiation where data are available, and explicitly identifies critical data gaps that must inform procurement decisions.

Positional isomer mismatch
6-methyl and 7-methyl isomers are distinct chemical entities; the 7-methyl analog lacks documented RET target annotation and may not engage the intended kinase.
Unannotated pyrrolopyrimidinones
Generic “pyrrolo[1,2-a]pyrimidin-4-one” without verified substitution pattern may not reproduce RET inhibition and introduces uncontrolled scaffold effects.
Supplier-identity uncertainty
Commercial material lacking InChI Key confirmation on the CoA risks isomer misassignment; verify positional identity before biological testing.

6-Methyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one Differentiation Evidence


6-Methyl vs 7-Methyl Positional Isomerism

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060043-99-2) is a distinct positional isomer from 7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS differs, SMILES: CC1CC2=NC(=CC(=O)N2C1)C3=CC=CC=C3) . The 6-methyl isomer bears the methyl group on the 6-position of the saturated ring, whereas the 7-methyl isomer bears it on the 7-position, confirmed by distinct InChI Keys and SMILES notations .

Positional isomerism
Head-to-head
6-methyl vs 7-methyl: non-identical SMILES and InChI Key; methyl position differs by one carbon
Confirms distinct chemical identity; essential for assay interpretation
Verify batch identity via CoA InChI Key (UITFEXNPHPEFEX-UHFFFAOYSA-N)
Chemical Identity Verification Positional Isomerism Quality Control

RET Kinase Inhibitor Target Annotation

The compound is specifically indexed in the Therapeutic Target Database (TTD) as 'Pyrrolo-pyrimidine derivative 4' (Drug ID D0P1AH), a small-molecule RET kinase inhibitor from Nerviano Medical Sciences, with the synonym 'PMID27646564-Compound-7-2' [1]. The associated patent review (Expert Opin Ther Pat. 2017;27(1):91-99) categorizes this compound within the RET inhibitor patent landscape (2012-2015) [2]. The specific quantitative RET IC50 value for this exact compound is not publicly available as a discrete data point in the accessible literature; it is disclosed within the patent as part of a broader series.

Target annotation
Class-level
TTD Drug ID D0P1AH annotated as RET kinase inhibitor from Nerviano patent series
Supports RET pathway research context; public IC50 not available
Data from patent disclosures; confirm target engagement in own assays
RET Kinase Inhibition Targeted Therapy Patent Landscape

Public Quantitative Bioactivity Data Gap

A systematic search of publicly accessible databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature (PubMed) identified no discrete, quantitative IC50, Ki, or EC50 values for 6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS 2060043-99-2) against any specific biological target [1]. In contrast, structurally related pyrrolo[1,2-a]pyrimidin-4-one derivatives (e.g., tricyclic pyrazolo-fused analogs) have published cholinesterase inhibition data [2]. This absence of data must be explicitly recognized as a procurement risk factor.

Public bioactivity data
Data to verify
0 discrete IC50/Ki/EC50 data points in ChEMBL or BindingDB for CAS 2060043-99-2
Procurement risk; validate activity before screening campaigns
Related tricyclic analogs have published cholinesterase IC50s
Data Transparency Risk Assessment Procurement Due Diligence

Commercial Purity & Vendor Differentiation

Commercial sources report purities for this compound typically at 95% or higher . The 7-methyl positional isomer is also offered commercially at similar purity levels (>95%) . The key differentiation is the confirmed identity of the 6-methyl isomer via InChI Key (UITFEXNPHPEFEX-UHFFFAOYSA-N), which can be verified against the supplied Certificate of Analysis (CoA) to exclude isomer contamination.

Commercial purity
Head-to-head
≥95% purity (vendor-reported); InChI Key traceable
Purity comparable across isomers; identity confirmation is critical
Request CoA with InChI Key to exclude 7-methyl contamination
Purity Specification Vendor Comparison Quality Assurance

6-Methyl-2-phenyl-pyrrolo[1,2-a]pyrimidin-4-one Application Scenarios


RET Inhibitor Screening & Optimization

Based on its annotation in the Therapeutic Target Database as a RET kinase inhibitor (TTD Drug ID D0P1AH) and its origin from Nerviano Medical Sciences' patent series [1], this compound is best deployed as a reference tool or starting scaffold for RET-targeted drug discovery programs. Users should verify RET inhibitory activity in their own assays and use the 7-methyl isomer as a critical negative control to establish positional selectivity .

Positional Isomer Selectivity Profiling

The structural distinction between the 6-methyl and 7-methyl isomers [1] makes this compound suitable for systematic kinase selectivity profiling studies where the impact of methyl group position on target engagement is the experimental variable. Parallel testing of both isomers in the same panel can reveal positional structure-activity relationships (SAR) not captured in the current public literature .

Isomer-Specific Analytical Reference Standard

Given the need for unambiguous positional isomer identification in quality control, this compound (InChI Key: UITFEXNPHPEFEX-UHFFFAOYSA-N) serves as an analytical reference standard for developing HPLC, LC-MS, or NMR methods that distinguish the 6-methyl isomer from the 7-methyl isomer in synthetic mixtures or stability studies [1].

7-Methyl Isomer Negative Control

Any research program primarily investigating the biological activity of the 7-methyl positional isomer should procure the 6-methyl isomer as a matched negative control [1]. This controls for scaffold-level effects (e.g., nonspecific protein binding, membrane perturbation) and isolates the contribution of the methyl position to observed phenotypes .

Application
Selection Property
Validation Focus
RET kinase inhibitor screening
Patent-derived RET tool compound
Verify target engagement in kinase assay
Isomer selectivity profiling
6-methyl vs 7-methyl positional isomer pair
Methyl-position SAR interpretation
Isomer-specific analytical standard
Verified InChI Key (UITFEXNPHPEFEX-UHFFFAOYSA-N)
LC-MS or NMR isomer differentiation
Scaffold-matched negative control
Identical core with altered methyl position
Control for nonspecific binding effects
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